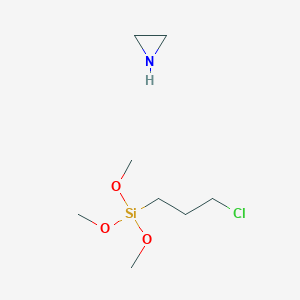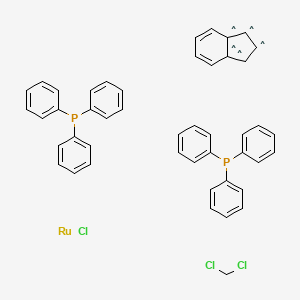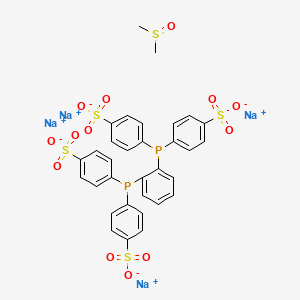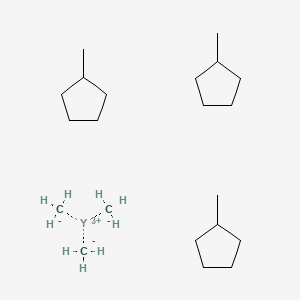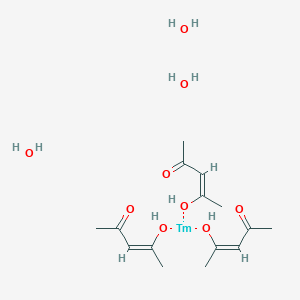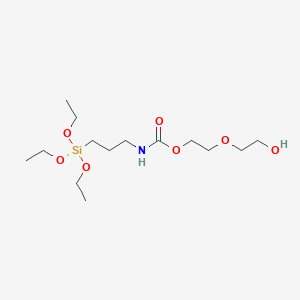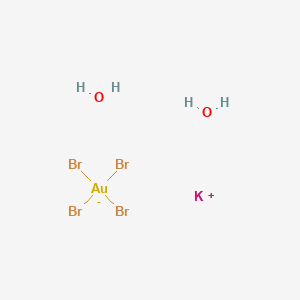
Potassium tetrabromoaurate(III) dihydrate, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetrabromoaurate(III) dihydrate, 99% is a useful research compound. Its molecular formula is AuBr4H4KO2 and its molecular weight is 591.71 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium tetrabromoaurate(III) dihydrate, 99% is 591.62066 g/mol and the complexity rating of the compound is 19.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium tetrabromoaurate(III) dihydrate, 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tetrabromoaurate(III) dihydrate, 99% including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Potassium tetrabromoaurate(III) dihydrate is a complex inorganic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that an aqueous solution of kaubr4 can be used for galvanic replacement of the liquid metal galinstan . This suggests that the compound may interact with its targets through a process of galvanic replacement, but more research is needed to confirm this and to understand the resulting changes.
Biochemical Pathways
The compound’s role in the galvanic replacement of galinstan suggests it may influence pathways related to metal ion interactions
Result of Action
Given its use in galvanic replacement of galinstan , it may induce changes in metal ion concentrations or states within a system, but the specific effects require further investigation.
Propiedades
IUPAC Name |
potassium;tetrabromogold(1-);dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGAVQQLOURVRQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[K+].Br[Au-](Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4H4KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
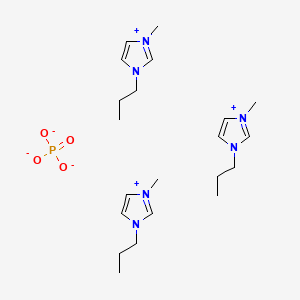
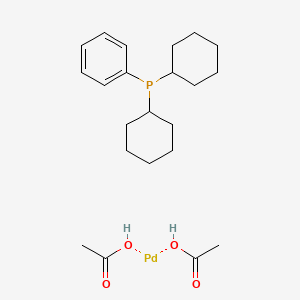
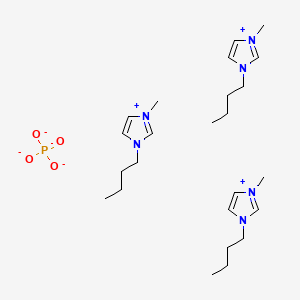
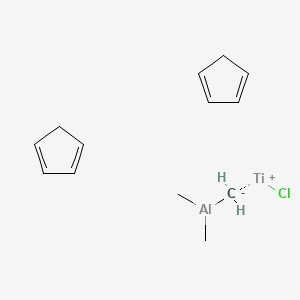

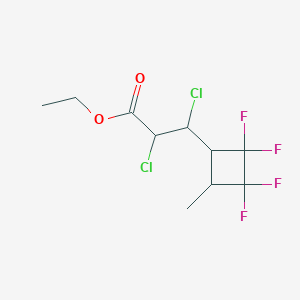
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)

